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molecular formula C10H7F2N3O B194809 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 86404-63-9

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B194809
M. Wt: 223.18 g/mol
InChI Key: XCHRPVARHBCFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946555B2

Procedure details

A solution of iodine (2.25 g) in tetrahydrofuran (6 ml) was added dropwise to a stirred slurry of zinc (Britannia Alloys) (3.00 g) and lead (0.15 g) in tetrahydrofuran (19 ml) under a nitrogen atmosphere at 25° C. The reaction temperature was allowed to rise during the addition. The mixture was then cooled to 2° C. A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (2.00 g), 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (see Preparation 1) (2.84 g) and iodine (0.02 g) in tetrahydrofuran (16 ml) was added dropwise over 10 minutes. The reaction temperature was limited to a maximum of 16° C. during the addition by cooling. Further cooling was then applied to obtain a temperature below +5° C. The reaction was stirred below +5° C. for 30 minutes. A sample of the reaction mixture was taken and subjected to HPLC analysis according to the conditions set out in Example 1. The analysis showed a 10.3:1 molar ratio of the 2R,3S/2S,3R to the 2R,3R/2S,3S enantiomeric pair of the title compound. The yield of the 2R,3S/2S,3R enantiomeric pair was calculated to be 90% using an internal standard.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
title compound

Identifiers

REACTION_CXSMILES
II.[F:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:18])[CH2:12][N:13]1[CH:17]=[N:16][CH:15]=[N:14]1.Br[CH:20]([C:22]1[N:27]=[CH:26][N:25]=[C:24]([Cl:28])[C:23]=1[F:29])[CH3:21]>O1CCCC1.[Zn]>[Cl:28][C:24]1[C:23]([F:29])=[C:22]([CH:20]([CH3:21])[C:11]([C:5]2[CH:6]=[CH:7][C:8]([F:10])=[CH:9][C:4]=2[F:3])([OH:18])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)[N:27]=[CH:26][N:25]=1

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
II
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
19 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)=O
Name
Quantity
2.84 g
Type
reactant
Smiles
BrC(C)C1=C(C(=NC=N1)Cl)F
Name
Quantity
0.02 g
Type
reactant
Smiles
II
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred below +5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to rise during the addition
ADDITION
Type
ADDITION
Details
The reaction temperature was limited to a maximum of 16° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
TEMPERATURE
Type
TEMPERATURE
Details
Further cooling
CUSTOM
Type
CUSTOM
Details
to obtain a temperature below +5° C

Outcomes

Product
Details
Reaction Time
30 min
Name
title compound
Type
product
Smiles
ClC1=NC=NC(=C1F)C(C(CN1N=CN=C1)(O)C1=C(C=C(C=C1)F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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